Acetyl-asparaginyl-prolyl-methyltyrosinamide

Descripción general

Descripción

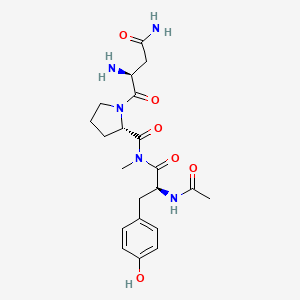

Acetyl-asparaginyl-prolyl-methyltyrosinamide is a synthetic peptide composed of four amino acids: acetyl-asparagine, proline, methyltyrosine, and proline. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-asparaginyl-prolyl-methyltyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, acetyl-asparagine, is attached to the resin.

Deprotection and coupling: The protecting group is removed, and the next amino acid, proline, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: The deprotection and coupling steps are repeated for methyltyrosine and the second proline.

Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Acetyl-asparaginyl-prolyl-methyltyrosinamide can undergo various chemical reactions, including:

Oxidation: The methyltyrosine residue can be oxidized to form dopaquinone derivatives.

Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Dopaquinone derivatives and other oxidized products.

Reduction: Reduced peptide bonds or modified amino acid residues.

Substitution: Alkylated or aminated derivatives of the peptide.

Aplicaciones Científicas De Investigación

Acetyl-asparaginyl-prolyl-methyltyrosinamide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mecanismo De Acción

The mechanism of action of acetyl-asparaginyl-prolyl-methyltyrosinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may inhibit or activate certain kinases, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .

Comparación Con Compuestos Similares

Similar Compounds

Acetyl-asparaginyl-prolyl-tyrosinamide: Lacks the methyl group on the tyrosine residue.

Acetyl-asparaginyl-prolyl-phenylalaninamide: Contains phenylalanine instead of methyltyrosine.

Acetyl-asparaginyl-prolyl-tryptophanamid: Contains tryptophan instead of methyltyrosine.

Uniqueness

Acetyl-asparaginyl-prolyl-methyltyrosinamide is unique due to the presence of the methyltyrosine residue, which can impart distinct chemical and biological properties. This modification can affect the compound’s stability, binding affinity, and overall activity, making it a valuable tool for research and therapeutic applications .

Actividad Biológica

Acetyl-asparaginyl-prolyl-methyltyrosinamide is a synthetic peptide composed of four amino acids: acetyl-asparagine, proline, methyltyrosine, and proline. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the fields of biology and medicine. Its synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to form the peptide chain.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₁H₁₄N₄O₃

- Molecular Weight : 246.25 g/mol

Table 1: Structural Components

| Component | Structure |

|---|---|

| Acetyl-Asparagine | Acetylated amino acid |

| Proline | Cyclic amino acid |

| Methyltyrosine | Modified tyrosine |

| Proline | Cyclic amino acid |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate the activity of various receptors and enzymes, influencing cellular processes such as proliferation, apoptosis, and differentiation. For example, it may inhibit or activate certain kinases, leading to downstream signaling changes that affect cell function.

Therapeutic Potential

Research indicates that this compound has potential therapeutic effects in several areas:

- Anti-inflammatory Properties : The compound has been studied for its ability to reduce inflammation in various models, suggesting a role in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels. This suggests its potential use in treating conditions like rheumatoid arthritis.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures indicated that treatment with this compound resulted in decreased oxidative stress markers and improved cell survival rates under neurotoxic conditions.

Summary of Research Findings

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |

| Anticancer | Induced apoptosis in cancer cells | |

| Neuroprotective | Decreased oxidative stress |

Propiedades

IUPAC Name |

(2S)-N-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O6/c1-12(27)24-16(10-13-5-7-14(28)8-6-13)20(31)25(2)21(32)17-4-3-9-26(17)19(30)15(22)11-18(23)29/h5-8,15-17,28H,3-4,9-11,22H2,1-2H3,(H2,23,29)(H,24,27)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSBIEDXOOPHGM-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C2CCCN2C(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002978 | |

| Record name | 4-Iminohomoseryl-N-{2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propanoyl}-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82867-71-8 | |

| Record name | Acetyl-asparaginyl-prolyl-methyltyrosinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082867718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iminohomoseryl-N-{2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propanoyl}-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.